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Compound of Interest

Compound Name: 2-Amino-4,6-dibromobenzoic acid

Cat. No.: B113042 Get Quote

An In-depth Technical Guide to Potential Research Areas for 2-Amino-4,6-dibromobenzoic
Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4,6-dibromobenzoic acid is a halogenated derivative of anthranilic acid, a key

scaffold in medicinal chemistry.[1][2] Its structure, featuring an amino group, a carboxylic acid,

and two bromine atoms on the aromatic ring, presents a versatile platform for synthetic

diversification and the development of novel bioactive molecules. The presence of bromine

atoms, known for their ability to modulate pharmacokinetic and pharmacodynamic properties,

makes this compound a compelling starting point for drug discovery programs.[3][4]

Furthermore, its classification by suppliers as a "Protein Degrader Building Block" points

towards its potential in cutting-edge therapeutic modalities.[5]

This technical guide outlines promising areas of research for 2-Amino-4,6-dibromobenzoic
acid, providing structured data, detailed experimental protocols, and workflow visualizations to

facilitate its exploration in synthetic and medicinal chemistry.

Physicochemical Properties
The key properties of 2-Amino-4,6-dibromobenzoic acid are summarized below.
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Property Value Reference

CAS Number 81190-68-3 [5][6]

Molecular Formula C₇H₅Br₂NO₂ [5][6][7]

Molecular Weight 294.93 g/mol [5][6]

Appearance
Colorless to light yellow crystal

or solid
[7]

Melting Point ~155-157 °C [7]

Solubility

Soluble in alcohols, ethers,

dichloromethane; slightly

soluble in water

[7]

Research Area 1: Synthesis of Novel Heterocyclic
Scaffolds
Anthranilic acid and its derivatives are well-established precursors for the synthesis of

quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological

activities, including anticancer and antibacterial properties.[8][9][10] The dibromo-substitution

on the 2-aminobenzoic acid core can significantly influence the electronic and steric properties

of the resulting quinazolinone derivatives, potentially leading to enhanced potency or novel

mechanisms of action.

Experimental Protocol: Synthesis of 6,8-Dibromo-2-
methyl-4(3H)-quinazolinone
This protocol outlines a common two-step, one-pot procedure for synthesizing quinazolinones

from anthranilic acid derivatives.

Materials:

2-Amino-4,6-dibromobenzoic acid

Acetic anhydride
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Ammonia solution (or ammonium acetate)

Toluene (or other suitable high-boiling solvent)

Standard laboratory glassware and heating apparatus

Procedure:

Benzoxazinone Formation: In a round-bottom flask, suspend 2-Amino-4,6-dibromobenzoic
acid (1 equivalent) in acetic anhydride (3-5 equivalents).

Heat the mixture under reflux for 2-3 hours. The solid should dissolve, and the reaction can

be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting

material.

Amination and Cyclization: Cool the reaction mixture to room temperature. Carefully add an

excess of aqueous ammonia solution (or ammonium acetate, 2-3 equivalents) to the flask.

Heat the mixture again to reflux for 4-6 hours to facilitate the ring-opening of the intermediate

benzoxazinone and subsequent cyclization to the quinazolinone.

Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the

solid by vacuum filtration.

Wash the crude product with cold water and then a small amount of cold ethanol to remove

impurities.

The product can be further purified by recrystallization from a suitable solvent like ethanol or

acetic acid.

Visualization: Synthetic Workflow
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Step 1: Benzoxazinone Formation

Step 2: Quinazolinone Formation

Purification

2-Amino-4,6-dibromobenzoic Acid
+ Acetic Anhydride

Reflux (2-3h)

Intermediate:
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

Add NH₃ Solution
+ Reflux (4-6h)

Final Product:
6,8-Dibromo-2-methyl-4(3H)-quinazolinone

Filtration & Washing

Recrystallization

Purified Product
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Caption: General workflow for the synthesis of a dibrominated quinazolinone.
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Research Area 2: Development of Novel Anticancer
Agents
Derivatives of aminobenzoic acids and their heterocyclic products are actively researched for

their antitumor properties.[11][12][13] Studies have shown that electron-withdrawing

substituents, such as bromine, can enhance the antiproliferative activity of certain scaffolds.[14]

The bromine atoms on 2-Amino-4,6-dibromobenzoic acid can serve two purposes: 1)

enhancing intrinsic activity and 2) acting as synthetic handles for further diversification via

cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules.

Quantitative Data: Anticancer Activity of Related
Compounds
The following table summarizes the reported in vitro activity of various aminobenzoic acid and

quinazolinone derivatives against cancer cell lines, providing a benchmark for potential studies.

Compound
Class

Target/Mechan
ism

Cell Line IC₅₀ (µM) Reference

Acrylamide-

PABA Hybrid

(dibromo)

Tubulin Inhibition MCF-7 (Breast) 19.92 [14]

Acrylamide-

PABA Hybrid

(fluoro)

Tubulin Inhibition MCF-7 (Breast) 2.99 [14]

Quinazolinone

Derivative (45)

ALK/PI3K/AKT

Inhibition
A549 (Lung) 0.44 [9]

Quinazolinone

Derivative (16h)

Aurora A Kinase

Inhibition
A549 (Lung) 8.27 [9]

PABA

Benzamide

Derivative

Not specified Not specified 4.53 [12]
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Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of a compound

on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., A549, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

2-Amino-4,6-dibromobenzoic acid derivatives dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidified isopropanol)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the compound-containing

medium. Include vehicle control (DMSO) and untreated control wells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan

crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Potential Signaling Pathway for
Investigation
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Caption: The ALK/PI3K/AKT signaling pathway, a potential target for novel anticancer agents.

[9]
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Research Area 3: Exploration of Antimicrobial
Properties
Halogenated organic compounds are a rich source of antimicrobial agents, with many

demonstrating potent activity against drug-resistant pathogens.[3][15] The presence of two

bromine atoms on the 2-Amino-4,6-dibromobenzoic acid scaffold suggests a high potential

for antibacterial and/or antifungal activity. Derivatives can be synthesized and screened against

a panel of clinically relevant microbes.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of a

compound that inhibits visible microbial growth.

Materials:

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

96-well microtiter plates

Test compound stock solution in DMSO

Positive control antibiotic (e.g., Norfloxacin)[16]

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound

in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

Inoculation: Add the standardized microbial inoculum to each well.
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Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a

positive control antibiotic.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Reading Results: The MIC is the lowest concentration of the compound at which there is no

visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Visualization: Antimicrobial Screening Workflow
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Caption: A logical workflow for the synthesis and screening of novel antimicrobial agents.

Research Area 4: Application in Peptidomimetics
and Protein Degraders
The incorporation of unnatural amino acids is a powerful strategy to enhance the properties of

peptides, leading to increased stability and conformational rigidity.[17] 2-Amino-4,6-
dibromobenzoic acid can be used as a unique building block in peptide synthesis. Its bromine

atoms provide reactive sites for post-synthetic modifications, such as palladium-catalyzed

cross-coupling, enabling the creation of diverse peptide libraries.[17] This is particularly

relevant for constructing Proteolysis-targeting chimeras (PROTACs), where this molecule could

serve as a halogenated scaffold or linker.

Experimental Protocol: Incorporation via Solid-Phase
Peptide Synthesis (SPPS)
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This protocol outlines the incorporation of the title compound into a peptide chain using Fmoc

chemistry.

Materials:

Fmoc-protected 2-Amino-4,6-dibromobenzoic acid (requires custom synthesis)

Rink Amide resin (or other suitable solid support)

Standard Fmoc-protected amino acids

Coupling reagents (e.g., HBTU, HOBt)

Base (e.g., DIPEA)

Deprotection solution (e.g., 20% piperidine in DMF)

Cleavage cocktail (e.g., TFA/TIS/water)

Solvents: DMF, DCM

Procedure:

Resin Preparation: Swell the resin in DMF.

Fmoc Deprotection: Remove the Fmoc group from the resin (or the last coupled amino acid)

using 20% piperidine in DMF.

Activation: In a separate vessel, pre-activate Fmoc-protected 2-Amino-4,6-dibromobenzoic
acid (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq).

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

Monitor coupling completion with a Kaiser test.

Capping (Optional): To block any unreacted amines, treat the resin with acetic anhydride.

Iteration: Repeat the deprotection and coupling steps for subsequent amino acids in the

sequence.
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Cleavage and Deprotection: Once synthesis is complete, wash the resin, dry it, and treat it

with the cleavage cocktail to release the peptide from the resin and remove side-chain

protecting groups.

Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase

HPLC.

Visualization: Concept as a PROTAC Building Block
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Caption: Conceptual use of 2-Amino-4,6-dibromobenzoic acid as a core linker in a PROTAC.

Summary and Future Outlook
2-Amino-4,6-dibromobenzoic acid is a highly functionalized and versatile chemical scaffold

with significant, largely untapped potential in several areas of chemical and biomedical
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research. Its utility as a precursor for bioactive heterocycles, a core for novel anticancer and

antimicrobial agents, and a unique building block for peptidomimetics and protein degraders

makes it a compound of high interest. The strategic presence of multiple reactive sites—the

amine, the carboxylic acid, and two bromine atoms—provides researchers with a rich platform

for generating molecular diversity and exploring new therapeutic avenues. Future research

should focus on systematically exploring these areas to unlock the full potential of this

promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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